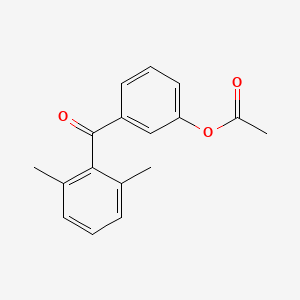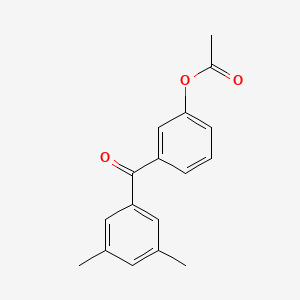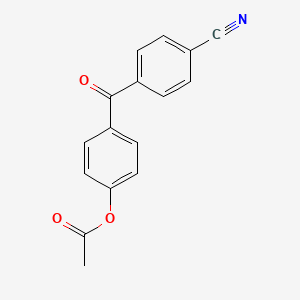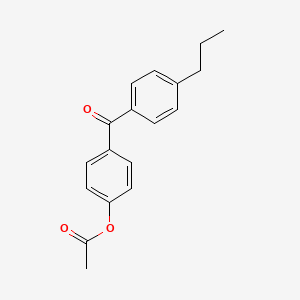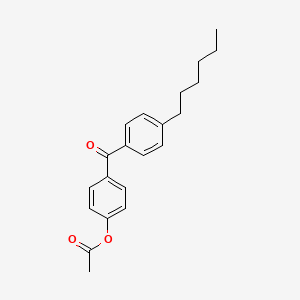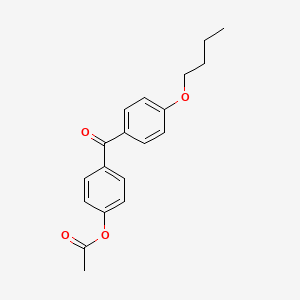
3-(2-Acetoxybenzoyl)-5-bromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Acetoxybenzoyl)-5-bromopyridine is a useful research compound. Its molecular formula is C14H10BrNO3 and its molecular weight is 320.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogen Bonding and Crystal Structures : A study by Hemamalini and Fun (2010) investigated the hydrogen-bonding properties and crystal structures of related bromopyridine compounds. They highlighted the interactions between protonated nitrogen atoms and carboxylate oxygen atoms, forming specific ring motifs and stabilizing the crystal structure through π-π interactions (Hemamalini & Fun, 2010).
Chemical Behavior and Synthesis of Derivatives : Research by Zwart and Wibaut (2010) explored the chemical behavior of 3,5-diaminopyridine, leading to the synthesis of various derivatives such as bromo-fluoro-pyridine, bromo-iodopyridine, and bromo-cyanopyridine. These findings are crucial for understanding the reactivity and potential applications of bromopyridine derivatives (Zwart & Wibaut, 2010).
Molecular Recognition and Supramolecular Chemistry : Varughese and Pedireddi (2006) conducted a molecular recognition study involving 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds. This research contributes to our understanding of supramolecular assemblies and hydrogen bonding in the context of bromopyridine-related compounds (Varughese & Pedireddi, 2006).
Photodynamic Therapy Applications : A 2020 study by Pişkin, Canpolat, and Öztürk examined the photophysical and photochemical properties of zinc phthalocyanine compounds substituted with bromo-benzylidene groups. These properties are significant for applications in photodynamic therapy, particularly for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Electrocatalytic Carboxylation and Environmental Applications : Feng, Huang, Liu, and Wang (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid. This process is significant for developing environmentally friendly synthetic methods and understanding the interactions of bromopyridine derivatives in ionic liquids (Feng, Huang, Liu, & Wang, 2010).
Mécanisme D'action
Target of Action
Similar compounds, such as conjugates of hydroxy- and acetoxybenzoic acids with dipeptides, have been synthesized and evaluated as potential neuroprotective agents
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit platelet aggregation induced by adenosine-5-diphosphate, collagen, and arachidonic acid . This suggests that 3-(2-Acetoxybenzoyl)-5-bromopyridine might interact with its targets to modulate biochemical pathways and induce changes at the molecular and cellular levels.
Biochemical Pathways
Related compounds have been shown to inhibit platelet aggregation, suggesting that they may affect pathways related to platelet activation and blood coagulation
Pharmacokinetics
Similar compounds can be analyzed using reverse phase (rp) hplc method , which could potentially be used to study the pharmacokinetics of this compound.
Result of Action
Related compounds have been shown to inhibit platelet aggregation , suggesting that this compound might have similar effects
Action Environment
It’s worth noting that similar compounds are sensitive to moisture , suggesting that the stability and efficacy of this compound might be influenced by environmental conditions such as humidity
Orientations Futures
The therapeutic potential of diosgenin and its derivatives against neurological diseases has been explored, and it is suggested that these compounds could be used in the treatment of cancers, hyperlipidemia, inflammation, and infections . Future research could focus on increasing the therapeutic efficacy and brain levels of these compounds .
Propriétés
IUPAC Name |
[2-(5-bromopyridine-3-carbonyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c1-9(17)19-13-5-3-2-4-12(13)14(18)10-6-11(15)8-16-7-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCHNQHQNGIEFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642187 |
Source


|
| Record name | 2-(5-Bromopyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-26-2 |
Source


|
| Record name | [2-(Acetyloxy)phenyl](5-bromo-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Bromopyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
